3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid
Overview
Description
3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a chloro-methylphenyl group at the 5-position. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-Amino-5-methylbenzoic acid.
Chlorination: The methyl group is chlorinated using reagents such as N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure regioselectivity.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated purification systems ensures consistent product quality.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Nitrobenzoic acids.
Reduction Products: Aminobenzoic acids.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro-methylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 3-Amino-5-chloro-2-methylbenzoic acid
- 4-Amino-3-chloro-5-methylbenzoic acid
Comparison: 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid is unique due to the specific positioning of the amino and chloro-methylphenyl groups, which confer distinct reactivity and biological activity compared to its analogs. This compound’s ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-amino-5-(3-chloro-5-methylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-2-9(5-12(15)3-8)10-4-11(14(17)18)7-13(16)6-10/h2-7H,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORIFZJZCSRQDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690323 | |
Record name | 5-Amino-3'-chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-18-4 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-3′-chloro-5′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261976-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3'-chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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